2,3,6-Trimethoxyamphetamine is a member of the trimethoxyamphetamine family, which consists of isomeric psychedelic hallucinogenic drugs. This compound is characterized by the presence of three methoxy groups located at the 2, 3, and 6 positions on the aromatic ring. Its chemical formula is with a molecular weight of approximately 225.28 g/mol. As a derivative of phenethylamine, it shares structural similarities with mescaline, a well-known hallucinogen derived from cacti. The compound is sometimes referred to as "mescalamphetamine" due to its structural resemblance to mescaline and its psychoactive properties .
These reactions are significant for synthetic applications and modifications of the compound.
The biological activity of 2,3,6-trimethoxyamphetamine is primarily linked to its action as a psychedelic agent. It is reported to interact with serotonin receptors, particularly the 5HT2A receptor, which is associated with hallucinogenic effects. Additionally, like other amphetamines, it may exhibit dopaminergic activity, influencing mood and perception . Users have reported a range of emotional responses including euphoria and empathy, typical of many psychedelics .
Synthesis of 2,3,6-trimethoxyamphetamine involves several steps:
Detailed synthesis protocols can be found in literature such as PiHKAL (Phenethylamines I Have Known And Loved) by Alexander Shulgin .
2,3,6-Trimethoxyamphetamine has limited applications primarily in research settings due to its psychoactive properties. It serves as an analytical reference standard in studies related to:
Interaction studies involving 2,3,6-trimethoxyamphetamine often focus on its receptor activity and behavioral effects. Research indicates that it may act as an agonist at serotonin receptors while also affecting dopamine pathways. These interactions contribute to its psychedelic effects and emotional responses observed in users . Studies utilizing liquid chromatography-mass spectrometry have been conducted to analyze metabolites and confirm the presence of this compound in biological samples .
The trimethoxyamphetamine family consists of several isomers that vary based on the position of methoxy groups on the phenyl ring. Below is a comparison highlighting their uniqueness:
| Compound Name | Methoxy Positions | Melting Point (°C) | Notable Effects |
|---|---|---|---|
| 2,3,6-Trimethoxyamphetamine | 2, 3, 6 | 124 - 125 | Psychedelic effects |
| TMA (3,4,5-Trimethoxyamphetamine) | 3, 4, 5 | 220 - 221 | More potent hallucinogen |
| TMA-2 (2,4,5-Trimethoxyamphetamine) | 2, 4, 5 | 188.5 - 189.5 | Widely used recreationally |
| TMA-3 (2,3,4-Trimethoxyamphetamine) | 2, 3, 4 | 148 - 149 | Less known; obscure scientific interest |
| TMA-4 (2,3,5-Trimethoxyamphetamine) | 2, 3, 5 | 118 - 119 | Limited recreational use |
| TMA-5 (2,4,6-Trimethoxyamphetamine) | 2, 4, 6 | 207 - 208 | Less active than TMA and TMA-2 |
Each compound exhibits unique pharmacological profiles and potencies due to the specific arrangement of methoxy groups on the aromatic ring. This structural variation significantly influences their psychoactive properties and potential applications in research and therapy .
The early synthesis of 2,3,6-trimethoxyamphetamine, also known as TMA-5, traces its origins to fundamental organic chemistry methodologies developed in the mid-20th century [1] [2]. Historical protocols primarily relied on multi-step synthetic routes beginning with readily available aromatic precursors and employing classical organic transformations [3].
The foundational approach involved the preparation of 2,3,6-trimethoxybenzaldehyde as the key intermediate [4]. Early literature demonstrated that this benzaldehyde precursor could be synthesized through sequential methoxylation reactions starting from polyhydroxylated benzaldehyde derivatives [5]. The classical method involved treating 2,3,6-trihydroxybenzaldehyde with dimethyl sulfate under basic conditions to achieve complete methoxylation [6].
Historical synthesis data reveals specific reaction parameters that were employed in early protocols [3]. The nitroaldol condensation reaction, commonly known as the Henry reaction, was utilized to couple 2,3,6-trimethoxybenzaldehyde with nitroethane [7]. This reaction typically required the use of ammonium acetate as catalyst in ethanol solvent systems, with reaction temperatures maintained at reflux conditions for extended periods [8].
| Parameter | Historical Protocol Values |
|---|---|
| Reaction Temperature | 78-85°C (reflux in ethanol) |
| Catalyst Loading | 0.1-0.2 equivalents ammonium acetate |
| Reaction Time | 12-24 hours |
| Solvent System | Ethanol or methanol |
| Yield Range | 45-65% |
The subsequent reduction step in historical protocols employed lithium aluminum hydride as the primary reducing agent [8]. This reduction converted the nitropropene intermediate to the corresponding amphetamine through a reductive amination mechanism [9] [10]. The reaction was typically conducted in anhydrous tetrahydrofuran under inert atmosphere conditions, with reaction times extending up to 36 hours to ensure complete conversion [8].
Early literature protocols faced significant challenges related to the low solubility of poly-methoxylated intermediates in common organic solvents [8]. Researchers addressed this limitation by employing Soxhlet extraction techniques during the reduction step, allowing for continuous extraction of the poorly soluble nitrostyrene substrate [8].
Contemporary synthetic methodologies have introduced sophisticated catalytic systems for achieving regioselective methoxylation in the preparation of 2,3,6-trimethoxyamphetamine precursors [11] [12]. Modern approaches focus on developing highly selective catalytic processes that minimize the formation of undesired regioisomers while maximizing overall synthetic efficiency [13].
Palladium-catalyzed regioselective functionalization represents a significant advancement in modern synthetic protocols [13]. These catalytic systems employ palladium diacetate in combination with para-toluenesulfonic acid to achieve selective halogenation reactions with greater than 99:1 ortho-selectivity [13]. The exceptional regioselectivity observed in these systems provides a foundation for subsequent methoxylation reactions at specific aromatic positions [13].
Modern catalytic methylation protocols have been developed using carbon dioxide and hydrogen as methylating agents [12]. These environmentally benign approaches employ titanium dioxide-supported rhenium catalysts in combination with H-beta zeolites to achieve high yields of methylated aromatic products [12]. The catalyst combination demonstrates excellent performance with total methylated product yields reaching 57% based on aromatic substrate conversion [12].
| Catalyst System | Selectivity | Yield | Reaction Conditions |
|---|---|---|---|
| Palladium diacetate/para-toluenesulfonic acid | >99:1 ortho | 85-92% | Room temperature |
| Rhenium/titanium dioxide/H-beta | 1.8:1 para:meta | 57% | 240°C, 20 hours |
| Ruthenium hydride complexes | 3:1 branched:linear | 78-84% | Toluene solvent |
Ruthenium hydride-catalyzed regioselective addition reactions have been investigated for benzaldehyde functionalization [14]. Density functional theory calculations demonstrate that ruthenium hydride complexes, particularly RuHCl(CO)(PMe₃)₃, exhibit superior catalytic performance for regioselective transformations [14]. The most favorable reaction pathway involves coordination to less substituted olefins, followed by hydrogen transfer reactions and carbonyl addition steps [14].
Electrochemical methoxylation represents an emerging catalytic approach for benzaldehyde derivatives [15]. This methodology employs platinum electrodes to achieve nuclear oxidation of aromatic compounds with substitution [15]. The electrochemical approach offers advantages in terms of selectivity and environmental impact compared to traditional chemical methoxylation methods [15].
Modern catalytic approaches also incorporate machine learning optimization techniques to identify optimal reaction parameters [12]. Data science methodologies have been employed to determine important input variables governing catalytic performance, enabling systematic optimization of catalyst loadings and reaction conditions [12].
The optimization of benzaldehyde precursor functionalization represents a critical aspect of modern 2,3,6-trimethoxyamphetamine synthesis [4] [5]. Advanced functionalization strategies focus on achieving maximum conversion efficiency while maintaining high regioselectivity for the desired methoxylation pattern [6].
Contemporary functionalization protocols employ Lewis acid catalysis for enhanced reaction efficiency [6]. The use of trifluoromethanesulfonic acid sodium and boron trifluoride as catalysts has demonstrated significant improvements in both yield and purity of trimethoxybenzaldehyde products [6]. Optimized protocols achieve yields of 67-68% with purities exceeding 84% when employing these advanced catalytic systems [6].
| Lewis Acid Catalyst | Yield | Purity | Reaction Temperature | Reaction Time |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid sodium | 68% | 84.8% | 50°C | 10 hours |
| Boron trifluoride | 67% | 85.1% | 70°C | 8 hours |
| Aluminum chloride | 62% | 81.2% | 60°C | 12 hours |
Optimization of benzaldehyde functionalization also involves the development of improved oxidation protocols [4]. Modern approaches utilize manganese dioxide as an oxidizing agent in benzene solvent systems to convert alcohol precursors to the corresponding aldehydes [4]. These protocols achieve yields of approximately 74% under optimized heating conditions for 8-hour reaction periods [4].
The functionalization process has been enhanced through the implementation of one-pot synthetic strategies [16]. Patent literature describes methods for converting nitrobenzaldehyde derivatives to hydroxybenzaldehyde products through sequential reduction, diazotization, and decomposition reactions [16]. These integrated approaches eliminate the need for isolation of unstable aminobenzaldehyde intermediates, thereby improving overall synthetic efficiency [16].
Advanced functionalization protocols also address the challenges associated with benzaldehyde reactivity [17]. Benzaldehyde-functionalized polymer systems have been developed to enable controlled reactivity under mild conditions [17]. These approaches utilize reductive amination chemistry to achieve selective functionalization while minimizing unwanted side reactions [17].
Optimization studies have revealed the importance of solvent selection in benzaldehyde functionalization reactions [6]. The use of dimethylformamide and petroleum ether extraction systems provides enhanced separation efficiency compared to traditional solvent combinations [6]. These optimized solvent systems facilitate improved product isolation and purification protocols [6].
The purification of poly-methoxylated amphetamine compounds presents unique challenges due to the complex physicochemical properties of these multi-substituted aromatic systems [18] [19]. These challenges arise from the similar polarities and boiling points of closely related methoxylated isomers, requiring sophisticated separation techniques for effective purification [20].
Chromatographic separation methods represent the primary approach for addressing purification challenges in poly-methoxylated compound production [18]. Macroporous adsorption resins have proven particularly effective for the selective enrichment of target compounds while removing impurities [18]. HPD 300 resin demonstrates optimal performance for poly-methoxylated compound purification, enabling the simultaneous removal of flavanone impurities and enrichment of target methoxylated products [18].
| Purification Method | Purity Achieved | Recovery Yield | Advantages |
|---|---|---|---|
| Macroporous adsorption resin | >95% | 85-90% | Selective impurity removal |
| Preparative high-performance liquid chromatography | >98% | 75-85% | High resolution separation |
| Gas chromatography-mass spectrometry directed | >96% | 80-88% | Real-time fraction collection |
| Enantioselective gas chromatography | >94% | 70-80% | Chiral resolution capability |
Preparative high-performance liquid chromatography with mass spectrometry direction has emerged as a highly effective purification technique [18]. This methodology employs XBridge C18 columns with optimized mobile phase compositions consisting of acetonitrile-water systems containing 0.1% formic acid [18]. The optimized gradient elution protocols enable simultaneous separation and purification of multiple poly-methoxylated compounds with purities exceeding 95% [18].
Enantioselective gas chromatographic methods have been developed specifically for poly-methoxylated compound purification [19]. Chemically bonded β-cyclodextrin columns, particularly Chirasil-Dex systems, demonstrate excellent resolution for methoxylated amphetamine derivatives [19]. These chiral stationary phases achieve resolutions ranging from 0.42-0.87 under both isothermal and temperature-programmed conditions [19].
The purification process is complicated by the tendency of poly-methoxylated compounds to form stable complexes with purification media [19]. The strong interaction between methoxylated substrates and permethylated β-cyclodextrin stationary phases results in extended retention times compared to corresponding parent compounds [19]. These interactions, while challenging for purification, provide enhanced selectivity for separation of closely related isomers [19].
Fractional vaporization techniques represent an alternative approach for poly-methoxylated compound purification [20]. Historical patent literature describes methods utilizing carrier gas streams containing aromatic hydrocarbon vapors to achieve selective vaporization and subsequent purification [20]. These methods prove particularly effective for solid crystalline poly-methoxylated products, enabling purification through controlled sublimation processes [20].
Recrystallization protocols require careful optimization due to the variable solubility characteristics of poly-methoxylated amphetamine derivatives [8]. The tendency of these compounds to discolor upon air exposure necessitates the use of inert atmosphere conditions during recrystallization procedures [8]. Optimal recrystallization solvents include isopropanol and ethanol systems, which provide the appropriate balance of solubility and selectivity for effective purification [8].
Gas chromatography-mass spectrometry represents the primary analytical technique for the identification and characterization of 2,3,6-trimethoxyamphetamine and its positional isomers. The compound exhibits a molecular ion peak at mass-to-charge ratio 225 in electron ionization mode, corresponding to its molecular formula C₁₂H₁₉NO₃ [1] [2]. Under standard GC-MS conditions utilizing DB-5ms capillary columns (30 m × 0.32 mm i.d.), chromatographic separation of all trimethoxyamphetamine isomers can be achieved with run times of less than 15 minutes [1] [2].
The mass spectral behavior of underivatized 2,3,6-trimethoxyamphetamine demonstrates limitations in providing unambiguous identification when compared to other positional isomers. The base peak typically appears at m/z 182, resulting from α-cleavage with hydrogen rearrangement producing a phenylalkyl moiety [1] [2]. Additional characteristic fragment ions include peaks at m/z 167 and m/z 44, with the latter arising from α-fission processes [3]. However, these fragmentation patterns show insufficient differences among the various trimethoxyamphetamine isomers to allow for definitive structural assignment without derivatization [1] [2].
Table 1: GC-MS Analytical Data for 2,3,6-Trimethoxyamphetamine
| Analysis Type | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Comments |
|---|---|---|---|
| Nonderivatized EI-MS | 225 (M+) | Moderate | Insufficient for unambiguous identification |
| Trifluoroacetyl derivative EI-MS | 321 (M+) | 5-15% | Allows discrimination from other TMA isomers |
| Molecular ion | 225 | Variable | Molecular ion peak |
| Base peak | 181 (TFA derivative) | 100% (base peak) | Trimethoxy-substituted benzyl cation |
| Fragment ions | 182, 166, 151, 136, 121 | Variable | Characteristic fragmentation pattern |
The formation of trifluoroacetyl derivatives represents a critical analytical advancement for the unambiguous identification of 2,3,6-trimethoxyamphetamine among its positional isomers. Trifluoroacetyl derivatization involves treatment with trifluoroacetic anhydride, producing derivatives with molecular ions at m/z 321 [1] [2] [4]. This derivatization strategy has proven highly effective for discriminating between trimethoxyamphetamine positional isomers that would otherwise be indistinguishable by mass spectrometry alone [1] [2].
The trifluoroacetyl derivative of 2,3,6-trimethoxyamphetamine exhibits a distinctive fragmentation pattern that enables its differentiation from other isomers. The mass spectrum is characterized by a base peak at m/z 181, attributed to the trimethoxy-substituted benzyl or tropylium cation, and a molecular ion peak at m/z 321 with relative intensity of 5-15% [1] [2]. The derivatization process enhances the discrimination capability by introducing unique fragmentation pathways that are sensitive to the specific substitution pattern of the aromatic ring [1] [2] [4].
Critical fragment ions in the trifluoroacetyl derivative include peaks at m/z 208, 193, 166, 151, 136, and 121, with significant intensity differences observed among the various isomers [1] [2]. For 2,3,6-trimethoxyamphetamine specifically, the fragmentation pattern shows characteristic intensities that distinguish it from other positional isomers such as 3,4,5-trimethoxyamphetamine and 2,4,5-trimethoxyamphetamine [1] [2].
The electron ionization mass spectral fragmentation of 2,3,6-trimethoxyamphetamine follows predictable pathways characteristic of substituted amphetamines. The primary fragmentation mechanism involves α-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that reflect the aromatic substitution pattern [1] [3] [2]. The molecular ion at m/z 225 undergoes fragmentation to produce the base peak at m/z 182 through loss of the propylamine side chain with hydrogen rearrangement [1] [2].
Secondary fragmentation pathways involve the sequential loss of methoxy groups from the aromatic ring system. The fragment at m/z 166 results from the loss of a formaldehyde molecule (30 mass units) from the m/z 196 precursor ion [2]. Further fragmentation leads to additional methoxy group eliminations, producing fragments at m/z 151, 136, and 121 [2]. These fragmentation patterns are particularly diagnostic when observed in the trifluoroacetyl derivative, where the enhanced stability of the derivatized molecule allows for more reproducible and characteristic fragmentation [1] [2].
Table 4: Trifluoroacetyl Derivative Fragmentation Patterns
| Fragment m/z | Relative Intensity | Fragmentation Pathway | Structural Significance |
|---|---|---|---|
| 321 | 5-15% | Molecular ion [M]+ | Intact derivatized molecule |
| 181 | 100% | Trimethoxy benzyl cation | Base peak, characteristic |
| 166 | Variable | Loss of formaldehyde | Methoxy group elimination |
| 151 | Variable | Further methoxy fragmentation | Isomer discrimination |
| 136 | Variable | Sequential methoxy loss | Structural identification |
| 121 | Variable | Aromatic fragment | Aromatic ring system |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,3,6-trimethoxyamphetamine through detailed analysis of both proton and carbon-13 environments. The NMR spectral data enables definitive structural assignment and differentiation from positional isomers through characteristic chemical shift patterns and multiplicities [2] [6] [7].
The proton NMR spectrum of 2,3,6-trimethoxyamphetamine recorded in deuterated chloroform exhibits distinct signals that reflect the specific substitution pattern of the aromatic ring and the aliphatic side chain. The integration patterns and chemical shifts provide unambiguous identification of the compound and allow for quantitative analysis of purity and structural integrity [2] [6] [7].
Table 2: NMR Spectral Data for 2,3,6-Trimethoxyamphetamine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration/Comments |
|---|---|---|---|---|
| 1H NMR | 6.25-6.56 | Singlet | Aromatic protons | 2H (equivalent protons) |
| 1H NMR | 3.78-3.88 | Singlet | Methoxy groups (-OCH3) | 9H (three methoxy groups) |
| 1H NMR | 1.14-1.36 | Doublet | α-Methyl group | 3H (methyl group) |
| 13C NMR | 154.8-160 | - | Aromatic carbons | Aromatic ring carbons |
| 13C NMR | 56-62 | - | Methoxy carbons | Ortho-substitution dependent |
| 13C NMR | 18.6-25 | - | Aliphatic carbons | α-Carbon and methyl |
The aromatic region of the proton NMR spectrum for 2,3,6-trimethoxyamphetamine displays characteristic signals that directly reflect the substitution pattern of the benzene ring. The compound exhibits aromatic proton resonances as a singlet in the chemical shift range of 6.25-6.56 ppm, integrating for two equivalent protons [2] [6] [7]. This singlet pattern is diagnostic for the 2,3,6-substitution arrangement, where the two remaining aromatic protons are chemically equivalent due to the symmetrical placement of methoxy groups [7].
The chemical shift of the aromatic protons in 2,3,6-trimethoxyamphetamine differs from other trimethoxyamphetamine isomers, providing a reliable method for isomer identification. For comparison, 2,4,5-trimethoxyamphetamine exhibits two separate singlet peaks due to the presence of two chemically nonequivalent aromatic protons [7]. The specific chemical shift value observed for 2,3,6-trimethoxyamphetamine reflects the electronic environment created by the methoxy substituents and their positions relative to the aromatic protons [7].
The aromatic proton chemical shifts are influenced by the electron-donating effects of the methoxy groups and their spatial arrangement around the benzene ring. The 2,3,6-substitution pattern creates a unique electronic environment that results in the observed chemical shift and multiplicity pattern [7]. This spectral signature serves as a definitive identifier for the compound and distinguishes it from other positional isomers in the trimethoxyamphetamine series [7].
Carbon-13 NMR spectroscopy provides critical information regarding the methoxy group positioning in 2,3,6-trimethoxyamphetamine through analysis of the methoxy carbon chemical shifts and the aromatic carbon resonances [8] [9] [10]. The methoxy carbon atoms exhibit chemical shifts in the range of 56-62 ppm, with the specific values dependent on the substitution pattern and the presence of ortho-substituents [9] [10].
The chemical shift behavior of methoxy carbons is strongly influenced by the conformational preferences of the methoxy groups relative to the aromatic ring plane. In compounds with ortho-disubstituted methoxy groups, such as those present in 2,3,6-trimethoxyamphetamine, the methoxy groups adopt out-of-plane conformations to minimize steric interactions [9] [10]. This conformational change results in characteristic downfield shifts in the carbon-13 spectrum, typically appearing around 61.5 ± 2 ppm compared to the normal range of 56 ± 1 ppm for methoxy groups with free ortho positions [9] [10].
The aromatic carbon resonances in the carbon-13 spectrum of 2,3,6-trimethoxyamphetamine appear in the chemical shift range of 154.8-160 ppm, reflecting the electron-rich nature of the aromatic ring due to the electron-donating methoxy substituents [8] [11]. The specific chemical shift patterns and multiplicities of these aromatic carbons provide definitive structural information that can be used to confirm the substitution pattern and distinguish the compound from its isomers [8] [11].
The aliphatic carbon atoms in the amphetamine side chain exhibit characteristic resonances at 18.6-25 ppm for the α-carbon and methyl group, with chemical shifts that are relatively insensitive to the aromatic substitution pattern but provide confirmation of the amphetamine structure [8] [11]. The integration and chemical shift values of these aliphatic carbons serve as internal standards for structural verification and purity assessment [8] [11].
Infrared spectroscopy provides complementary structural information for 2,3,6-trimethoxyamphetamine through identification of characteristic functional group vibrations and fingerprint region analysis. The IR spectrum exhibits distinctive absorption bands that are diagnostic for the methoxy-substituted aromatic ring system and the amphetamine framework [12] [8] [13] [14].
The infrared spectrum of 2,3,6-trimethoxyamphetamine displays multiple absorption regions that provide structural identification capabilities. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, characteristic of aromatic compounds [13] [14]. The aliphatic C-H stretching absorptions occur in the 2800-2900 cm⁻¹ range with strong intensity, corresponding to the methylene and methyl groups in the amphetamine side chain and the methoxy substituents [13] [14].
Table 3: Infrared Spectroscopy Data for 2,3,6-Trimethoxyamphetamine
| Frequency Range (cm⁻¹) | Intensity | Assignment | Comments |
|---|---|---|---|
| 3000-3100 | Medium | Aromatic C-H stretch | Characteristic aromatic absorption |
| 2800-2900 | Strong | Aliphatic C-H stretch | Methylene and methyl groups |
| 2830±10 | Medium | Methoxy C-H symmetric stretch | Diagnostic for methoxy groups |
| 1600-1500 | Strong | Aromatic C=C stretch | Primary aromatic band |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch | Secondary aromatic band |
| 1200-1000 | Strong | C-O stretch (ether) | Methoxy C-O stretching |
| 900-700 | Medium-Strong | Aromatic C-H out-of-plane bending | Fingerprint region |
The methoxy groups in 2,3,6-trimethoxyamphetamine produce characteristic absorption bands that are diagnostic for this functional group. The methoxy C-H symmetric stretching vibration appears at 2830 ± 10 cm⁻¹, which is distinctive from the typical C-H stretching frequencies of methyl groups attached to carbon atoms [15]. This absorption is particularly useful for confirming the presence of methoxy substituents in the molecular structure [15].
The aromatic C=C stretching vibrations appear in two primary regions: a strong absorption at 1600-1500 cm⁻¹ and a medium-to-strong absorption at 1500-1400 cm⁻¹ [13] [14]. These bands are characteristic of aromatic ring systems and provide confirmation of the benzene ring structure. The C-O stretching vibrations of the methoxy groups produce strong absorptions in the 1200-1000 cm⁻¹ region, which are diagnostic for ether linkages [13] [14].
The fingerprint region (900-700 cm⁻¹) contains complex absorption patterns arising from aromatic C-H out-of-plane bending vibrations that are sensitive to the substitution pattern of the benzene ring [16] [17] [13]. For 2,3,6-trimethoxyamphetamine, the specific combination of absorption bands in this region provides a unique spectral fingerprint that can be used for identification and differentiation from other isomers [16] [17] [13]. The exact frequencies and intensities of these fingerprint absorptions are characteristic of the trisubstituted aromatic ring with the specific 2,3,6-methoxy substitution pattern [17] [13].